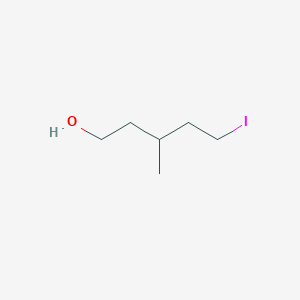
5-Iodo-3-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methylpentan-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of an iodine atom attached to the fifth carbon of a 3-methylpentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the iodination of 3-methylpentan-1-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-3-methylpentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-iodo-3-methylpentane using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 5-Iodo-3-methylpentanal or 5-Iodo-3-methylpentanoic acid.
Reduction: 5-Iodo-3-methylpentane.
Substitution: 5-Azido-3-methylpentan-1-ol.
Scientific Research Applications
Chemistry: 5-Iodo-3-methylpentan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylpentan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group allows for hydrogen bonding, further affecting its behavior in chemical and biological systems.
Comparison with Similar Compounds
3-Methylpentan-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-3-methylpentan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Chloro-3-methylpentan-1-ol:
Uniqueness: 5-Iodo-3-methylpentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromo and chloro analogs. This makes it particularly useful in applications requiring specific halogen interactions.
Properties
Molecular Formula |
C6H13IO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-iodo-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H13IO/c1-6(2-4-7)3-5-8/h6,8H,2-5H2,1H3 |
InChI Key |
VYBIZRCVKARSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















